dimethyl 5-[3-(chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]isophthalate
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Description
Dimethyl 5-[3-(chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]isophthalate is a useful research compound. Its molecular formula is C18H18ClNO5 and its molecular weight is 363.79. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Research has explored the synthesis of various isophthalate derivatives, highlighting methodologies that could potentially apply to or be adapted for the synthesis of dimethyl 5-[3-(chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]isophthalate. For instance, the synthesis condition research of dimethyl 5-(1-methyl-1-methoxycarbonylmethyloxy) isophthalate investigated esterification with methanol, followed by reaction with methyl 2-chloropropionate, achieving a 60% yield. This study suggested an SN1 reaction mechanism based on the optical activity of the compound (W. Pen, 2014). Such insights are valuable for understanding the chemical behavior and synthesis pathways of structurally similar compounds.
Metal-Organic Frameworks (MOFs) and Catalysis
Dimethyl isophthalate derivatives have been incorporated into the design of metal-organic frameworks (MOFs) and catalytic systems. For example, research has demonstrated the utility of pyridyl-based isophthalic acid derivatives in constructing MOFs with diverse architectures and functionalities. These MOFs have been applied in selective adsorption processes and catalytic reactions, highlighting their potential in gas storage, separation technologies, and as catalysts in organic transformations (A. Karmakar et al., 2016). Such applications underscore the versatility of isophthalate derivatives in materials science and catalysis.
Environmental Impact and Degradation
Research on the environmental impact of phthalate esters, including isophthalate derivatives, has identified these compounds as ubiquitous pollutants due to their widespread use as plasticizers. Studies have focused on the microbial degradation of dimethyl phthalate esters, revealing that certain fungal species can break down these compounds, suggesting pathways for mitigating their environmental impact (Zhuhua Luo et al., 2009). This research is critical for understanding the fate of such compounds in the environment and developing strategies for their removal.
Properties
IUPAC Name |
dimethyl 5-[3-(2-chloroacetyl)-2,5-dimethylpyrrol-1-yl]benzene-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO5/c1-10-5-15(16(21)9-19)11(2)20(10)14-7-12(17(22)24-3)6-13(8-14)18(23)25-4/h5-8H,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWZOYDPDONNBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=CC(=C2)C(=O)OC)C(=O)OC)C)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.